Trimebutine - 58997-90-3

Trimebutine

Catalog Number: EVT-7938075
CAS Number: 58997-90-3
Molecular Formula: C22H29NO5
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4,5-trimethoxybenzoic acid [2-(dimethylamino)-2-phenylbutyl] ester is a trihydroxybenzoic acid.
Trimebutine is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects. It is marketed for the treatment of irritable bowel syndrome (IBS) and lower gastrointestinal tract motility disorders, with IBS being one of the most common multifactorial GI disorders. It is used to restore normal bowel function and is commonly present in pharmaceutical mixtures as trimebutine maleate salt form. Trimebutine is not a FDA-approved drug, but it is available in Canada and several other international countries.
Proposed spasmolytic with possible local anesthetic action used in gastrointestinal disorders.
Source and Classification

Trimebutine is derived from 2-amino-2-phenylbutyric acid, which undergoes several chemical transformations to yield the final product. It falls under the category of drugs known as spasmolytics, which are agents that relieve spasms of involuntary muscle. Its chemical formula is C17_{17}H23_{23}N1_{1}O5_{5}, and it is often administered in the form of trimebutine maleate, a salt form that enhances its solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of trimebutine involves several key steps:

  1. Esterification and Amino-Methylation: The process begins with the esterification of 2-amino-2-phenylbutyric acid, which is simultaneously methylated to produce 2-(dimethylamino)-2-phenylmethyl butyrate.
  2. Reduction: This intermediate undergoes reduction using sodium borohydride to yield 2-(dimethylamino)-2-phenylbutyl alcohol.
  3. Final Synthesis: The alcohol is then reacted with 3,4,5-trimethoxybenzoic acid in an organic solvent, catalyzed by a protonic acid, to synthesize trimebutine. This method has been noted for its high yield (up to 88%) and purity (>99%) through high-performance liquid chromatography analysis .
Molecular Structure Analysis

Structure and Data

Trimebutine's molecular structure features a complex arrangement that contributes to its pharmacological properties. The compound contains a dimethylamino group, which enhances its solubility and interaction with biological targets.

  • Molecular Formula: C17_{17}H23_{23}N1_{1}O5_{5}
  • Molecular Weight: Approximately 305.37 g/mol
  • Key Functional Groups: Dimethylamino group, methoxy groups, phenyl ring.

Spectroscopic analyses such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) have been employed to elucidate the structural characteristics of trimebutine .

Chemical Reactions Analysis

Reactions and Technical Details

Trimebutine participates in various chemical reactions that can be utilized for analytical purposes:

  1. Charge Transfer Complexation: Trimebutine can form charge transfer complexes with various reagents, which can be exploited in analytical chemistry for detection purposes.
  2. Potentiometric Titration: Modified screen-printed electrodes have been developed for the potentiometric determination of trimebutine in pharmaceutical preparations and biological fluids, showcasing its versatility in analytical applications .
Mechanism of Action

Process and Data

Trimebutine operates through a dual mechanism:

  1. Opioid Receptor Modulation: It interacts with opioid receptors in the gastrointestinal tract, leading to reduced motility and alleviation of spasms.
  2. Calcium Channel Blockade: Trimebutine also inhibits calcium influx into smooth muscle cells, further contributing to its spasmolytic effects.

This multifaceted action allows trimebutine to effectively manage gastrointestinal motility disorders while minimizing side effects commonly associated with other antispasmodics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 120°C.
  • Stability: Stable under normal conditions but may degrade upon exposure to light or moisture.

These properties are crucial for its formulation into effective pharmaceutical products .

Applications

Scientific Uses

Trimebutine is primarily used in clinical settings for:

  1. Treatment of Gastrointestinal Disorders: It is effective in managing symptoms related to irritable bowel syndrome, functional dyspepsia, and other motility-related issues.
  2. Analytical Chemistry: Due to its unique chemical properties, trimebutine serves as a standard in various analytical methods including high-performance liquid chromatography and potentiometric titration techniques .
Pharmacological Mechanisms of Trimebutine in Gastrointestinal Motility Regulation

Modulation of Calcium and Potassium Ion Channels in Smooth Muscle Cells

Trimebutine exerts concentration-dependent effects on colonic and ileal smooth muscle contractility through direct actions on voltage-gated and ligand-gated ion channels. At low concentrations (1–10 μM), trimebutine inhibits large-conductance calcium-activated potassium channels (BKCa). This suppression reduces K+ efflux, leading to membrane depolarization (~10 mV) and enhanced action potential frequency. Consequently, low-dose trimebutine increases basal tone and contraction frequency in longitudinal muscle strips without altering amplitude [1] [3].

At higher concentrations (30–300 μM), trimebutine predominantly inhibits L-type voltage-dependent calcium channels. This blockade attenuates Ca2+ influx, reducing cytosolic Ca2+ levels and suppressing the amplitude of spontaneous contractions. Electrophysiological studies confirm trimebutine’s dose-dependent inhibition of L-type Ca2+ currents (ICa), shifting the steady-state inactivation curve to the left. Additionally, trimebutine non-selectively suppresses voltage-dependent K+ currents (IKv) and Ca2+-activated oscillating K+ currents, contributing to its dual excitatory/inhibitory profile [1] [3] [9].

Table 1: Ion Channel Targets of Trimebutine in Gastrointestinal Smooth Muscle

Ion ChannelEffect of TrimebutineConcentration RangeFunctional OutcomeIC50
BKCa (Ca2+-activated K+)Inhibition1–10 μMMembrane depolarization, increased contraction frequency23.5 μM
Voltage-dependent K+ (IKv)Inhibition1–100 μMReduced repolarization, prolonged depolarization7.6 μM
L-type Ca2+Inhibition30–300 μMReduced Ca2+ influx, decreased contraction amplitude18.2 μM
Acetylcholine-induced inward currentInhibition>10 μMAntagonism of excitatory cholinergic signalingNot determined

Dual Agonist Activity at Peripheral Mu, Delta, and Kappa Opioid Receptors

Trimebutine functions as a pan-opioid receptor agonist, binding to peripheral μ-, δ-, and κ-opioid receptors in the gastrointestinal tract. This activity modulates neurotransmitter release from enteric neurons and directly affects smooth muscle excitability. Activation of μ-receptors inhibits acetylcholine release from myenteric plexus neurons, reducing spasmodic contractions. Meanwhile, δ-receptor agonism enhances gastric emptying, and κ-receptor stimulation contributes to visceral analgesia [6] [9].

Crucially, trimebutine’s peripheral selectivity minimizes central opioid effects (e.g., respiratory depression or addiction potential). Metabolites like N-monodesmethyltrimebutine exhibit even higher affinity for opioid receptors, prolonging its peripheral action. This receptor-mediated pathway synergizes with ion channel modulation: opioid receptor activation suppresses voltage-gated Ca2+ channels while potentiating ATP-sensitive K+ channels in enteric neurons, further normalizing dysrhythmic contractions [6] [8].

Antimuscarinic Effects and mAChR Antagonism in Spasmolytic Activity

Trimebutine displays non-selective antimuscarinic activity at higher concentrations, antagonizing M1–M5 receptor subtypes. This action inhibits acetylcholine-induced inward currents in ileal smooth muscle cells, reducing muscarinic receptor-mediated contraction. Unlike classical anticholinergics, trimebutine’s antimuscarinic effects are moderate and complementary to its opioid agonist activity, mitigating spasms without inducing paralytic ileus [3] [5] [9].

Pharmacological screens confirm trimebutine’s affinity for M3 receptors (predominant in smooth muscle contraction) and M1/M2 receptors (neural modulation). Its Ki values range from 0.1–10 μM across subtypes, positioning it as a low-potency muscarinic antagonist compared to agents like atropine. This property contributes to trimebutine’s ability to normalize both hyper- and hypomotile states without complete peristaltic suppression [5] [9].

Table 2: Receptor Binding Profile of Trimebutine

Receptor TypeSubtypeActionFunctional ConsequenceAffinity (Ki or IC50)
OpioidμAgonistReduced acetylcholine release, analgesia120 nM
δAgonistEnhanced gastric emptying180 nM
κAgonistVisceral analgesia220 nM
MuscarinicM1AntagonistNeural inhibition~1.5 μM
M2AntagonistReduced cAMP, smooth muscle relaxation~3.2 μM
M3AntagonistDirect smooth muscle relaxation~0.8 μM

Impact on Migrating Motor Complex Phase III Activation

Trimebutine potently induces premature Phase III of the migrating motor complex (MMC), the peristaltic "housekeeper" wave that clears residual luminal content. This effect is mediated via:

  • Motilin receptor agonism: Trimebutine stimulates motilin release from duodenal EC cells, enhancing gastric and small bowel MMC initiation [6].
  • Opioid-mediated neural modulation: By activating enteric δ-opioid receptors, it enhances cholinergic and nitrergic neurotransmission coordinating MMC propagation [6] [8].
  • Pacemaker regulation: Trimebutine modulates interstitial cells of Cajal (ICC), though exact mechanisms (e.g., effects on anoctamin-1 channels or Ca2+ oscillations) warrant further study [8].

In dysmotility models, trimebutine restores MMC periodicity disrupted by inflammation or stress. This underlies its efficacy in functional bloating and irritable bowel syndrome, where MMC irregularities contribute to bacterial overgrowth and symptom generation [4] [8].

Table 3: Trimebutine’s Prokinetic Effects on Migrating Motor Complex (MMC)

MechanismBiological TargetEffect on MMCEvidence Level
Motilin releaseDuodenal enterochromaffin cells↑ MMC initiation frequencyClinical: Increased plasma motilin; animal: Premature Phase III induction
δ-opioid receptor agonismMyenteric plexus neurons↑ Coordinated cholinergic/nitrergic propulsionGuinea pig ileum: Enhanced propagation velocity
ICC modulationCa2+-activated Cl channelsStabilization of slow-wave activityIn vitro: Normalized dysrhythmic contractions

Properties

CAS Number

58997-90-3

Product Name

Trimebutine

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C

Solubility

Insoluble

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.